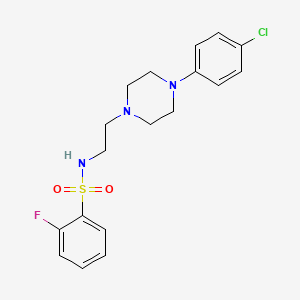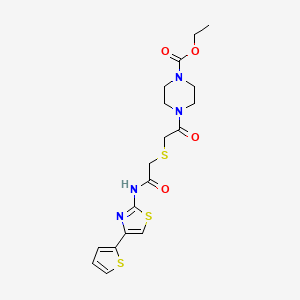
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide and its derivatives often involves complex chemical processes including the modification of amide bonds, elongation of intermediate alkyl chains, and the preparation of semirigid analogues. These modifications impact the compound's affinity towards certain receptor sites, such as the dopamine D(4) receptor. Structural modifications can lead to a decrease in receptor affinity, highlighting the importance of precise synthetic strategies (Perrone et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various techniques, including X-ray crystallography. These studies reveal that minor alterations in the molecular structure, such as the orientation of the ethene bond or the conformation of the piperazine ring, can significantly affect the compound's interaction with biological targets. For instance, the dihedral angle between certain rings in the molecule can influence its binding affinity and selectivity towards receptors (Zhong et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives encompass a range of processes including nucleophilic substitution, alkylation, and condensation reactions. These reactions are crucial for the synthesis of the compound and its analogues, which can be tailored for specific biological activities. The reactivity of the compound under different conditions provides insights into its chemical properties and potential applications in drug development (Kiesewetter & Costa, 1993).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their application in medicinal chemistry. Understanding these properties helps in optimizing the compounds for better bioavailability and efficacy. Studies involving single crystal X-ray diffraction provide detailed information on the crystalline structure, which is crucial for understanding the compound's stability and reactivity (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with various biological targets, are central to its potential therapeutic applications. The compound's ability to interact selectively with specific receptors, such as the dopamine D(4) receptor, is influenced by its chemical structure and properties. These interactions are critical for the compound's potential use in treating conditions related to receptor dysregulation (Perrone et al., 1998).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A study by Forrat, Ramón, and Yus (2007) presented the first catalytic enantioselective synthesis of a compound related to the chemical family of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide, identifying it as a promising candidate for cocaine abuse therapeutic applications. The synthesis involved several steps with a key asymmetric step catalyzed by chiral isoborneolsulfonamide ligands, showcasing its potential in therapeutic agent development (Forrat, Ramón, & Yus, 2007).
Corrosion Inhibition
Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives, including compounds similar to this compound, on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, the study provided insights into the adsorption behaviors and inhibition efficiencies, contributing to the understanding of these compounds' roles in corrosion protection (Kaya et al., 2016).
Cognitive Enhancement
Research by Matsuoka, Yamaguchi, and Satoh (1993) investigated FR121196, a derivative within the same chemical family, for its potential cognitive enhancement properties. The study found that FR121196 significantly augmented long-term potentiation in hippocampal slices, suggesting a role in enhancing cognitive functions through the activation of somatostatinergic neurons (Matsuoka, Yamaguchi, & Satoh, 1993).
Structural Investigation
Pawlak, Szczesio, and Potrzebowski (2021) conducted a structural investigation of AND-1184, a compound related to this compound, and its hydrochloride form, showcasing its potential as an active pharmaceutical ingredient (API) for dementia treatment. The study highlighted the importance of structural characterizations in drug development, particularly for neurodegenerative diseases (Pawlak, Szczesio, & Potrzebowski, 2021).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the D4 dopamine receptors . These receptors are G protein-coupled receptors that are prevalent in the brain and play a crucial role in the dopaminergic system, which is involved in various neurological processes such as mood, reward, addiction, and movement.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptors . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptors, potentially altering their function.
Pharmacokinetics
Similar compounds are often soluble in dmso , suggesting that this compound may also have good solubility in this solvent, which could impact its absorption and distribution in the body
Propiedades
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O2S/c19-15-5-7-16(8-6-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPMNKFVJIWGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)

![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)
![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)
![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)

![N-(2-methoxy-1-methylethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2488402.png)